

A Comparative Review of the Pharmacokinetics of 2-[1-(Dimethylamino)ethyl]indole Analogs

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Compound of Interest

Compound Name: **2-[1-(Dimethylamino)ethyl]indole**

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The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of **2-[1-(Dimethylamino)ethyl]indole** have garnered significant interest for their diverse pharmacological activities. Understanding the pharmacokinetic profiles of these analogs is crucial for the development of safe and effective therapeutic agents. This guide provides a comparative overview of the available pharmacokinetic data for several key analogs, supported by experimental details to aid in research and development.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for **2-[1-(Dimethylamino)ethyl]indole** and its analogs, compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in the studied species, administered doses, and analytical methodologies.

Compound	Species	Dose and Route of Administration	Cmax	Tmax	AUC	Half-life (t _{1/2})	Oral Bioavailability (%)	Reference
Compound 8d: 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole	Rat	Not specified	N/A	N/A	N/A	N/A	66	[1]
Compound 8k: Analog of Compound 8d	Rat	Not specified	N/A	N/A	N/A	N/A	62	[1]

SaRI

59-801:

alpha-
[(dimeth-
ylamino
)methyl]
-2-(3-
ethyl-5-
methyl-
4-
isoxazol-
yl)-1H-
indole-
3-
methan-
ol

			Dose- depend- ent, less		25-30 hours (unchan- ged drug), 33-35 hours (total radioact- ivity)	Rapidly and almost complet- ely absorbe- d	
	Human	50 mg and 200 mg, oral	proporti- onal increas- e with higher dose	N/A	N/A		[2]

Psilocy-
bin (4-
PO-
DMT)

	Human	Not specifie- d	N/A	N/A	N/A	2.1–4.7 hours (as psilocin)	52.7 ± 20.4 (as psilocin)
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4-AcO-
DMT
(O-
Acetyl-
psilocin)

	Rodent	Intraper- itoneal injectio- n	N/A	N/A	N/A	~30 minutes (psilocin)	~70% relative to psilocy- bin
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N/A: Not Available in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols from the cited research.

Study of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole Analogs[1]

- Animal Model: The in vivo studies for compounds 8d and 8k were conducted in rats.
- Dosing and Administration: The specific doses and route of administration for the oral bioavailability assessment were not detailed in the abstract.
- Sample Collection and Analysis: Details regarding the biological matrix (e.g., blood, plasma), sampling time points, and the analytical method used for drug quantification are not available in the abstract.

Pharmacokinetics of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol (SaRI 59-801)[2]

- Study Population: The study was conducted in 15 healthy male volunteers.
- Dosing and Administration: Oral doses of 50 mg or 200 mg of the [3-14C]-labeled compound were administered.
- Sample Collection: Blood samples were collected at various time points to determine the concentration of the unchanged drug and total radioactivity. Urine and feces were collected to assess the excretion of the drug and its metabolites.
- Analytical Method: The specific analytical methods used for the quantification of the parent drug and its metabolites were not specified in the abstract. However, the use of a radiolabeled compound suggests that techniques like liquid scintillation counting were likely employed for measuring total radioactivity.

Pharmacokinetics of Psilocybin (4-PO-DMT)[3]

- Study Population: The provided data is from human studies.

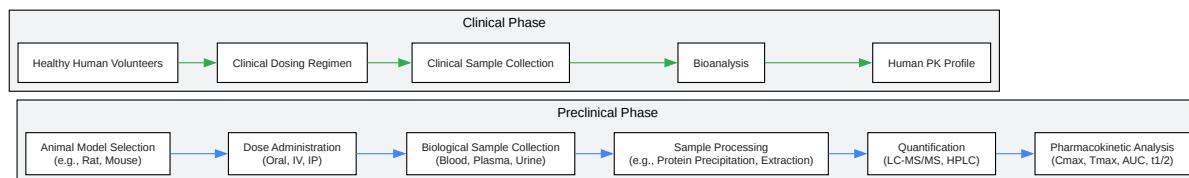
- Metabolism: Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. The pharmacokinetic parameters reported are for psilocin.
- Bioavailability: The oral bioavailability of psilocybin is reported as the availability of its active metabolite, psilocin.
- Elimination: The elimination half-life is also reported for psilocin.

Pharmacokinetics of 4-AcO-DMT (O-Acetylpsilocin)[4]

- Animal Model: Pharmacokinetic studies were conducted in rodents.
- Dosing and Administration: The drug was administered via intraperitoneal injection at equimolar doses to psilocybin for comparative analysis.
- Metabolism: 4-AcO-DMT is a prodrug of psilocin, and its pharmacokinetic profile is largely determined by its conversion to psilocin.
- Bioavailability: The relative bioavailability of 4-AcO-DMT was found to be approximately 70% of that of psilocybin, indicating that it results in modestly lower levels of the active metabolite, psilocin.
- Elimination: The elimination half-life of psilocin derived from 4-AcO-DMT was approximately 30 minutes.

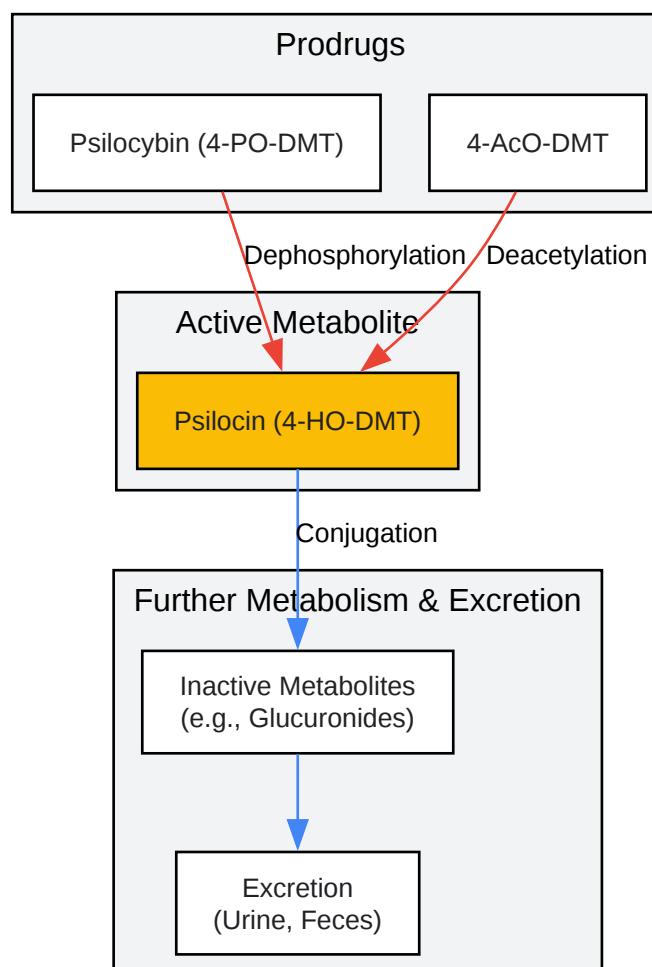
Visualizing Experimental and Logical Relationships

To better understand the processes involved in a typical pharmacokinetic study and the metabolic fate of these indole analogs, the following diagrams are provided.



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Caption: Workflow of a typical preclinical and clinical pharmacokinetic study.



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